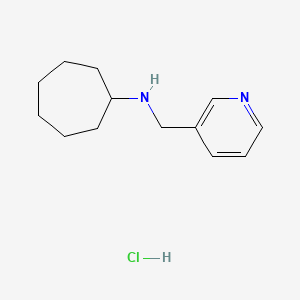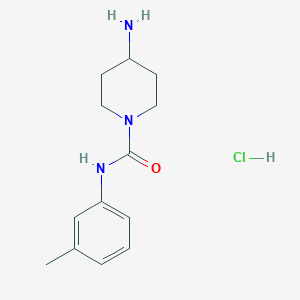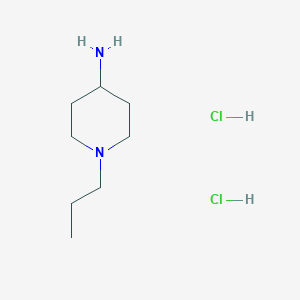![molecular formula C13H22ClNO3 B3086229 (Propan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride CAS No. 1158596-52-1](/img/structure/B3086229.png)
(Propan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride
Übersicht
Beschreibung
“(Propan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride” is a chemical compound that contains a propan-2-yl group, a trimethoxyphenyl group, and a methylamine group . The presence of these groups suggests that this compound may have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The propan-2-yl group would likely be attached to the nitrogen atom of the methylamine group, and the trimethoxyphenyl group would be attached to the carbon atom of the methylamine group .Chemical Reactions Analysis
This compound would likely undergo reactions typical of amines and ethers . The amine group could participate in acid-base reactions, and the ether groups could potentially undergo reactions with strong acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the amine and ether groups could make the compound polar and potentially soluble in water .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Material Science
Compounds with specific structural features such as branched aldehydes, including 2-methylpropanal, are significant in food science for their role as flavor compounds in fermented and non-fermented products. The production and degradation pathways of these compounds from amino acids have been extensively reviewed, highlighting the influence of metabolic conversions, microbial activity, and food composition on their formation. This insight is crucial for controlling the levels of such compounds in food products to achieve desired flavors (Smit, Engels, & Smit, 2009).
Environmental Science and Toxicology
In environmental science, the study of volatile organic compounds (VOCs) produced by human metabolism, inflammation, and gut microbiota offers insights into non-invasive biomarkers for diseases like irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD). Certain VOCs, including propan-1-ol, have shown promise in diagnosing and monitoring IBD patients, indicating the potential for compounds with similar structures in medical diagnostics and environmental monitoring (Van Malderen et al., 2020).
Pharmaceutical Applications
In the context of pharmaceutical applications, the research on propoxyphene hydrochloride, a centrally acting analgesic, provides a foundation for understanding the mechanisms and efficacy of similar compounds. Studies have explored its analgesic properties, side effects, and potential for abuse, contributing to the broader understanding of chemical compounds in therapeutic contexts (Kiplinger & Nickander, 1971).
Agricultural Chemistry
The toxicology and environmental impact of herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) have been subjects of extensive research. These studies provide insights into the persistence, modes of action, and environmental fate of herbicides, which could be relevant for compounds with similar chemical structures or functional uses in agricultural settings (Zuanazzi, Ghisi, & Oliveira, 2020).
Wirkmechanismus
Target of Action
The primary targets of (Propan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochlorideSimilar compounds, such as substituted cathinones and trimethoxyamphetamines, are known to interact with the central nervous system .
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other amines . Amines can undergo a variety of reactions, including nucleophilic substitution and free radical reactions .
Biochemical Pathways
Similar compounds, such as substituted cathinones, are known to affect various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
Similar compounds are known to cause psychoactive effects similar to amphetamines .
Eigenschaften
IUPAC Name |
N-[(2,3,4-trimethoxyphenyl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.ClH/c1-9(2)14-8-10-6-7-11(15-3)13(17-5)12(10)16-4;/h6-7,9,14H,8H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTNPELYBZVBSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C(=C(C=C1)OC)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Propan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{[3-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B3086166.png)
![{[2-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B3086171.png)
amine hydrochloride](/img/structure/B3086172.png)



![N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride](/img/structure/B3086208.png)
![Butyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086213.png)
![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine hydrochloride](/img/structure/B3086220.png)
![{[3-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride](/img/structure/B3086228.png)
![Butyl[(2,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086237.png)
amine hydrochloride](/img/structure/B3086245.png)